molecular formula C15H16N4 B529764 Haploscleridamine

Haploscleridamine

Cat. No.: B529764
M. Wt: 252.31 g/mol
InChI Key: SLFMYESZZPZJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haploscleridamine is a polycyclic alkaloid of marine origin, supplied for Research Use Only. This compound is part of a class of alkylpyridine and alkylpiperidine-derived alkaloids known to be sourced from marine sponges belonging to the order Haplosclerida, which includes families such as Niphatidae, Callyspongiidae, and Petrosiidae . These types of marine alkaloids are of significant interest in biomedical research due to their diverse and potent biological activities. Compounds with structural similarities to this compound have demonstrated notable cytotoxic effects against a range of human tumor cell lines in vitro, suggesting potential value in anticancer drug discovery initiatives . The core research applications for this compound are anticipated to include investigation into novel oncology therapeutics and exploration of its mechanism of action against specific cellular targets. Furthermore, related marine sponge alkaloids have shown promising antiplasmodial and antileishmanial properties, indicating that this compound may also hold value for infectious disease research . Researchers can utilize this compound for hit-to-lead optimization studies, target identification, and other preclinical research. This product is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

1-((1H-imidazol-5-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H16N4/c1-2-4-13-11(3-1)12-5-6-17-14(15(12)19-13)7-10-8-16-9-18-10/h1-4,8-9,14,17,19H,5-7H2,(H,16,18)

InChI Key

SLFMYESZZPZJHF-UHFFFAOYSA-N

SMILES

C1(CC2=CN=CN2)NCCC3=C1NC4=CC=CC=C43

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CN=CN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Haploscleridamine

Origin of Product

United States

Scientific Research Applications

Inhibition of Cathepsin K

Haploscleridamine has been identified as an inhibitor of cathepsin K, a cysteine protease crucial for the degradation of extracellular matrix components such as elastin and collagen. This inhibition suggests its potential use in treating conditions related to bone resorption, notably osteoporosis. By blocking cathepsin K, this compound may help in reducing bone loss and improving bone density, making it a candidate for osteoporosis therapies .

Anticancer Properties

Recent studies have indicated that marine-derived compounds, including this compound, exhibit anticancer properties. Research has shown that this compound can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through innovative synthetic pathways that utilize starting materials such as L-histidine. The synthesis involves several key steps, including ring-closing metathesis and Fischer indole synthesis modifications. These synthetic methods are crucial for producing both racemic and non-racemic forms of this compound, allowing for detailed studies on its biological activity and enantiomeric purity .

Synthetic Pathway Overview

StepDescription
1Starting from L-histidine, an allylic alcohol is formed through a modified Buchwald indole synthesis.
2A ring-closing metathesis reaction constructs a 3-piperidinone intermediate.
3Deprotection of tosyl groups leads to the formation of this compound with varying yields depending on conditions used .

Osteoporosis Treatment

A study focusing on the effects of this compound on bone density showed promising results in animal models. The compound was administered to ovariectomized rats, a common model for postmenopausal osteoporosis. Results indicated a significant reduction in bone resorption markers compared to controls, suggesting that this compound effectively preserves bone integrity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Source Organism Structural Feature Biological Activity IC₅₀/Activity Level Reference
This compound Haplosclerid sponge Tetrahydro-β-carboline core Cathepsin K inhibition 26 µM
Hainanerectamine C Hyrtios erecta sponge C3-CO₂H substitution Aurora kinase A inhibition (anticancer) Moderate activity
Hyrtimomine I/J Hyrtios spp. sponge Hydroxyimidazolium β-carboline Antifungal (A. niger, C. albicans) 2.0–8.0 µg/mL
+7-Bromotrypargine Ancorina sponge Brominated tryptamine derivative Anti-malarial, weak cytotoxicity (HEK293) Not quantified

Key Findings and SAR Insights

C3 Substitution Dictates Target Specificity

  • This compound’s C3-H configuration correlates with Cat K inhibition, while its C3-CO₂H analog , Hainanerectamine C, shifts activity toward Aurora kinase A, a cancer-related kinase . This highlights the critical role of the C3 position in target selectivity.
  • In Hyrtios spp. derivatives, the hydroxyimidazolium group in Hyrtimomine I/J confers antifungal activity (IC₅₀ = 2.0–8.0 µg/mL), absent in Hyrtimomine H (lacking this group) .

Antifungal vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haploscleridamine
Reactant of Route 2
Reactant of Route 2
Haploscleridamine

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